
N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide, also known as FPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. FPTA belongs to the thioacetamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide has been shown to have a variety of applications in scientific research. One of the most promising applications is in the study of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a key role in the regulation of cell signaling pathways. Dysregulation of PTP activity has been implicated in a number of diseases, including cancer, diabetes, and autoimmune disorders. N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide has been shown to be a potent inhibitor of PTP activity, making it a valuable tool for studying the role of PTPs in disease.
作用機序
The mechanism of action of N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide involves the inhibition of PTP activity. PTPs remove phosphate groups from tyrosine residues on proteins, thereby regulating their activity. N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide binds to the active site of PTPs, preventing them from dephosphorylating their target proteins. This leads to an accumulation of phosphorylated proteins, which can have a variety of downstream effects on cell signaling pathways.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of PTP activity, N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. These effects make N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide a promising candidate for the development of new therapies for cancer and other diseases.
実験室実験の利点と制限
One advantage of N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide is its potency as a PTP inhibitor. This allows for the study of PTP activity at very low concentrations of N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide, minimizing the potential for off-target effects. However, one limitation of N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide is its relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide. One area of interest is the development of N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide analogs with improved potency and selectivity for specific PTP isoforms. Another area of interest is the study of N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide in combination with other drugs or therapies, to determine whether it can enhance their efficacy. Finally, there is interest in using N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide as a tool for identifying new targets for drug development, by studying its effects on the phosphoproteome (the set of proteins that are phosphorylated in a given cell or tissue).
合成法
The synthesis of N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide involves the reaction of 3-fluoroaniline with 2-pyridinethiol in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to yield N-(3-fluorophenyl)-2-(2-pyridinylthio)acetamide. The reaction scheme is shown below:
特性
IUPAC Name |
N-(3-fluorophenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2OS/c14-10-4-3-5-11(8-10)16-12(17)9-18-13-6-1-2-7-15-13/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVGJHQMXIZPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


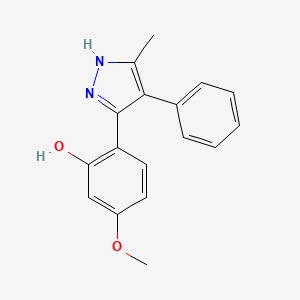
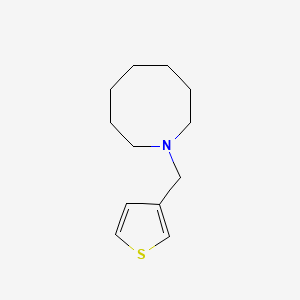
![2-[acetyl(phenylsulfonyl)amino]phenyl acetate](/img/structure/B5745513.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5745514.png)
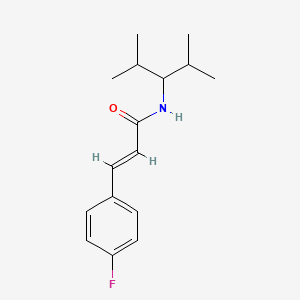

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5745541.png)
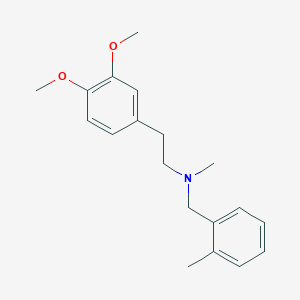
![2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5745569.png)
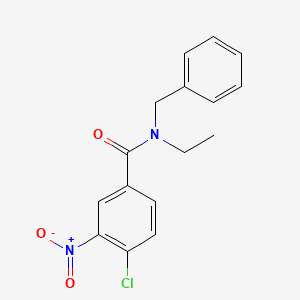
![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)
![5-methyl-2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5745594.png)